![molecular formula C18H18N2O5S B4942465 methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4942465.png)
methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as DMXAA, is a small molecule that has shown promising results in cancer research. It was first discovered in the 1980s and has since been studied extensively for its anti-tumor properties.
Mechanism of Action
Methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate works by activating the immune system to produce cytokines, which are proteins that help to regulate the immune response. Specifically, methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate activates the production of interferon-alpha and tumor necrosis factor-alpha, which are both important in the immune response to cancer.
Biochemical and Physiological Effects:
methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, as well as the activation of immune cells. methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, which can help to starve the tumor of necessary resources.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is that it has shown promising results in animal models. It has also been shown to be effective in combination with other cancer treatments. However, one limitation of using methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate is that it can be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate. One area of research is to better understand its mechanism of action and how it activates the immune system. Another area of research is to explore its potential in combination with other cancer treatments. Additionally, researchers may explore the use of methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate in different types of cancer, as well as in different stages of cancer. Finally, there may be future research on developing new synthesis methods for methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate that are more efficient and cost-effective.
Synthesis Methods
Methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate can be synthesized through a series of chemical reactions. The starting material is 3,4-dimethoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with thiosemicarbazide to form the thiosemicarbazone. The thiosemicarbazone is then reacted with methyl iodide to form methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate.
Scientific Research Applications
Methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to be effective in inhibiting tumor growth in animal models. It works by activating the immune system to attack cancer cells. methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
methyl 4-[(3,4-dimethoxybenzoyl)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-23-14-9-6-12(10-15(14)24-2)16(21)20-18(26)19-13-7-4-11(5-8-13)17(22)25-3/h4-10H,1-3H3,(H2,19,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQMAJKNJSQKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.